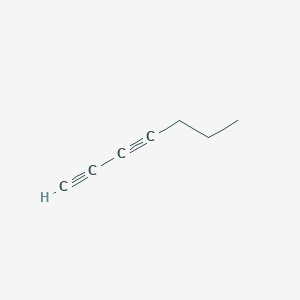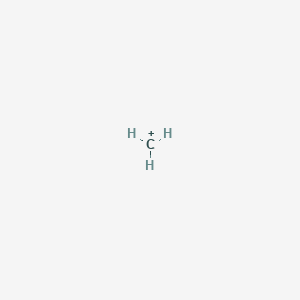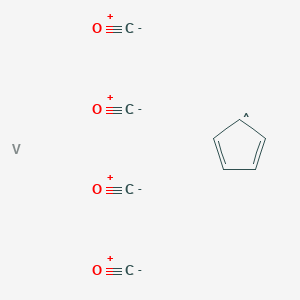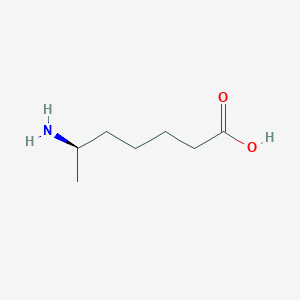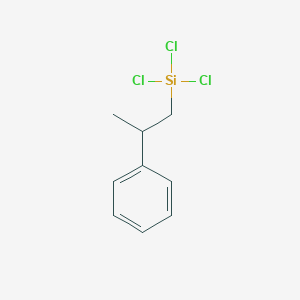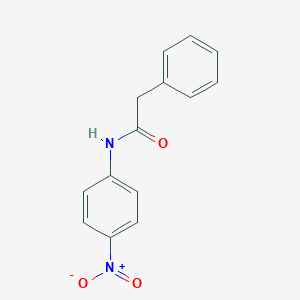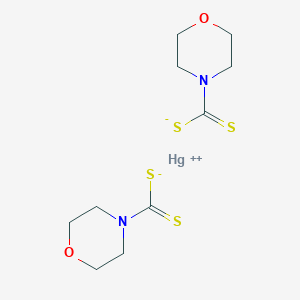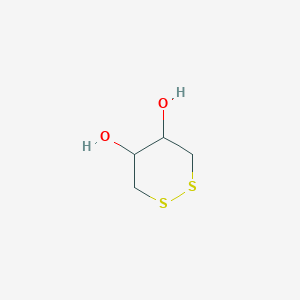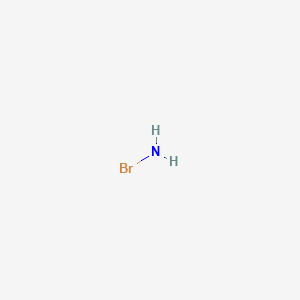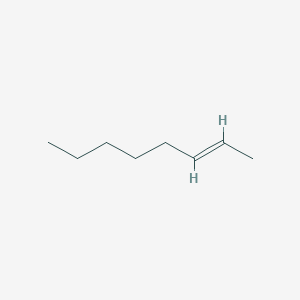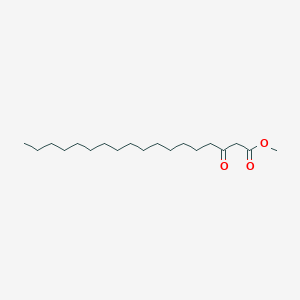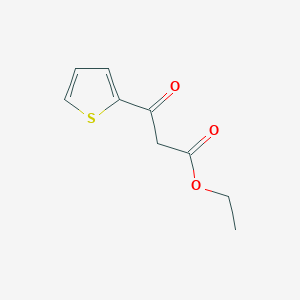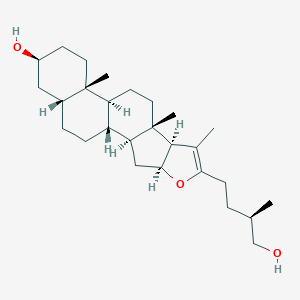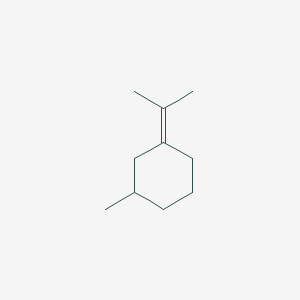
Butyl 3-butoxypropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Butyl 3-butoxypropanoate involves innovative methodologies that offer high yields and stereochemical retention. Notably, a novel synthetic method for producing butyl (S)-2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate has been established. This method utilizes regioselective thiolysis and reductive cleavage, demonstrating the intricate strategies employed in synthesizing structurally related esters (Takaaki Araki et al., 2013).
Molecular Structure Analysis
While specific studies on the molecular structure of Butyl 3-butoxypropanoate are limited, research on similar compounds emphasizes the importance of X-ray diffraction and NMR spectroscopy in elucidating molecular geometries. Such techniques are crucial for understanding the structure-property relationships of chemical compounds, providing a foundation for analyzing Butyl 3-butoxypropanoate's molecular structure.
Chemical Reactions and Properties
The reactivity of compounds similar to Butyl 3-butoxypropanoate can be illustrated through their involvement in various chemical reactions, such as asymmetric synthesis and homolytic displacement. For instance, the asymmetric rhodium-catalyzed conjugate addition demonstrates how structural analogs of Butyl 3-butoxypropanoate participate in complex reactions, yielding high enantioselectivities (J. Paquin et al., 2005). Moreover, homolytic displacement at carbon highlights the potential for forming cyclopropylcarbinylsulphones and other cyclic structures (M. R. Ashcroft et al., 1980).
Physical Properties Analysis
Understanding the physical properties of Butyl 3-butoxypropanoate is essential for its application in various fields. Although specific data on Butyl 3-butoxypropanoate might not be available, the study of related compounds provides insights into solvent properties and phase behavior which are critical for applications in synthesis and material science.
Chemical Properties Analysis
The chemical properties of Butyl 3-butoxypropanoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. For example, research on the electrooxidation of C4 alcohol on platinum electrodes offers a glimpse into the oxidation mechanisms that could apply to Butyl 3-butoxypropanoate (Nanhai Li & Shigang Sun, 1997).
Applications De Recherche Scientifique
Pharmaceutical Research : Butyl 3-butoxypropanoate-related compounds have been studied for their antihypertensive properties. Aryloxypropanolamines containing a substituted moiety similar to Butyl 3-butoxypropanoate show potential as antihypertensive agents with beta-adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).
Green Chemistry : Research has been conducted on ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, which may contain structural elements similar to Butyl 3-butoxypropanoate. These studies highlight the need for careful handling of such compounds due to potentially hazardous properties (Swatloski et al., 2003).
Synthetic Chemistry : Novel synthetic methods involving compounds structurally similar to Butyl 3-butoxypropanoate, such as butyl (S)-2,3-epoxypropanoate, have been developed for producing other chemical intermediates (Araki et al., 2013).
Industrial Applications : Research on the solvent properties of ionic liquids with structural similarities to Butyl 3-butoxypropanoate, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has been conducted to explore their use in various industrial processes (Carda‐Broch et al., 2003).
Catalysis : Studies have been conducted on catalytic asymmetric syntheses using rhodium-diene complexes and tert-butyl esters, which may include compounds similar to Butyl 3-butoxypropanoate (Paquin et al., 2005).
Safety And Hazards
In case of exposure, it is recommended to move the victim into fresh air and give artificial respiration if needed. Skin contact should be treated by washing off with soap and plenty of water, and eye contact should be treated by rinsing with pure water for at least 15 minutes . The compound should be stored in a sealed container in a dry environment .
Propriétés
IUPAC Name |
butyl 3-butoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOACRKLCOIODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324365 | |
| Record name | butyl 3-butoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-butoxypropanoate | |
CAS RN |
14144-48-0 | |
| Record name | NSC406516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butyl 3-butoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



